molecular formula C15H29N3O B13942493 3-(2-(Diethylamino)ethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane CAS No. 6516-32-1

3-(2-(Diethylamino)ethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane

Cat. No.: B13942493
CAS No.: 6516-32-1
M. Wt: 267.41 g/mol
InChI Key: ZUCYWASRHXWLPN-UHFFFAOYSA-N
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Description

3-[2-(Diethylamino)ethyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane is a complex organic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique bicyclic structure, which includes a diazabicyclo[3.2.1]octane core. Tropane alkaloids are known for their diverse biological activities, making them of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Diethylamino)ethyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Alternatively, the stereochemical control can be achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through a desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Diethylamino)ethyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction and desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution reactions may result in a variety of functionalized derivatives.

Scientific Research Applications

3-[2-(Diethylamino)ethyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activities, including interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(Diethylamino)ethyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cocaine: Another tropane alkaloid with a similar bicyclic structure but different functional groups.

    Atropine: A tropane alkaloid with similar biological activities but a different substitution pattern on the bicyclic core.

    Scopolamine: A tropane alkaloid with similar pharmacological properties but distinct structural features.

Uniqueness

3-[2-(Diethylamino)ethyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane is unique due to its specific substitution pattern and the presence of the diethylaminoethyl and propionyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

6516-32-1

Molecular Formula

C15H29N3O

Molecular Weight

267.41 g/mol

IUPAC Name

1-[3-[2-(diethylamino)ethyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one

InChI

InChI=1S/C15H29N3O/c1-4-15(19)18-13-7-8-14(18)12-17(11-13)10-9-16(5-2)6-3/h13-14H,4-12H2,1-3H3

InChI Key

ZUCYWASRHXWLPN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C2CCC1CN(C2)CCN(CC)CC

Origin of Product

United States

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